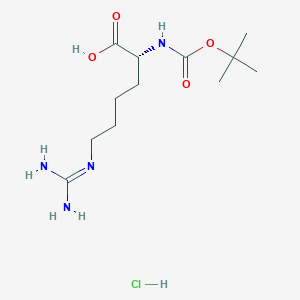

Boc-D-Homoarginine hydrochloride

CAS No.:

Cat. No.: VC3683789

Molecular Formula:

Molecular Weight: 324.81

* For research use only. Not for human or veterinary use.

Specification

| Molecular Weight | 324.81 |

|---|

Introduction

Chemical Structure and Properties

Boc-D-Homoarginine hydrochloride is characterized by its unique structure that incorporates the D-isomer of homoarginine (a homologue of arginine with an additional methylene group in its side chain) protected at the N-terminal by a tert-butoxycarbonyl (Boc) group. Unlike its L-isomer counterpart, the D-configuration provides distinct stereochemical properties that affect its biochemical behavior and applications.

The molecular formula can be represented as C₁₂H₂₄N₄O₄·HCl, similar to the L-isomer mentioned in the research materials . The structure contains a guanidino group at the terminus of the side chain, which contributes to its basic properties. The presence of the hydrochloride salt enhances its solubility in aqueous media, facilitating its use in various biochemical experiments.

The compound shares structural similarities with N-BOC-D-Arginine hydrochloride (CID 44630161), though it differs by having an additional methylene (-CH₂-) group in the side chain . This structural modification can significantly alter its pharmacological properties, including receptor binding affinity and enzymatic stability.

Physical and Chemical Characteristics

The physical properties of Boc-D-Homoarginine hydrochloride include:

| Property | Value/Description |

|---|---|

| Appearance | White to off-white crystalline powder |

| Molecular Weight | Approximately 324.8 g/mol |

| Solubility | Readily soluble in water and polar organic solvents |

| Stability | Stable under normal laboratory conditions |

| Optical Rotation | Expected to have a specific rotation value, likely similar to other D-amino acid derivatives |

Applications in Peptide Chemistry and Biochemical Research

Boc-D-Homoarginine hydrochloride plays a significant role in various research fields, particularly in peptide synthesis and pharmaceutical development.

Peptide Synthesis Applications

In peptide chemistry, this compound serves as a valuable building block for the incorporation of D-homoarginine residues into peptide sequences. The Boc protection strategy allows for orthogonal protection schemes in complex peptide synthesis. Researchers can utilize this compound to:

-

Create peptides with enhanced resistance to enzymatic degradation

-

Develop peptidomimetics with improved pharmacokinetic properties

-

Synthesize D-amino acid containing bioactive peptides with altered conformational preferences

The Boc protecting group provides stability during various peptide coupling conditions and can be selectively removed under acidic conditions, making it compatible with standard solid-phase peptide synthesis protocols .

Pharmaceutical Research

In pharmaceutical applications, Boc-D-Homoarginine hydrochloride contributes to:

-

Development of peptide-based drugs with improved stability profiles

-

Creation of enzyme inhibitors targeting proteases and other enzymes

-

Research on nitric oxide production pathways, similar to its structural relatives

-

Investigation of D-amino acid incorporation in drug design for enhanced bioavailability

The compound's structural features make it particularly valuable in studies investigating the role of stereochemistry in biological activity, as the D-configuration can significantly alter the interaction with biological targets compared to the natural L-configuration.

Comparative Analysis with Related Compounds

To better understand the unique properties of Boc-D-Homoarginine hydrochloride, it is instructive to compare it with structurally related compounds.

Comparison with L-Isomer and Related Derivatives

The stereochemical configuration (D vs. L) significantly impacts biological activity, with D-amino acids generally showing resistance to natural proteases that predominantly recognize L-amino acids. This makes D-isomers particularly valuable for developing peptide-based therapeutics with extended half-lives in vivo.

Structure-Activity Relationships

Current Research Applications

Recent scientific investigations have demonstrated various applications of compounds structurally related to Boc-D-Homoarginine hydrochloride, suggesting similar potential for this specific compound.

Biochemical Characterization Studies

Research on related compounds has revealed their utility in understanding enzymatic mechanisms. For example, studies on cyanobactin arginine-N-prenylase have involved arginine derivatives to characterize substrate specificity . Similar approaches could be applied using Boc-D-Homoarginine hydrochloride to investigate stereospecific enzyme interactions.

Analytical Methods for Characterization

Proper characterization of Boc-D-Homoarginine hydrochloride is essential for ensuring its quality and purity in research applications.

Spectroscopic Techniques

Common analytical methods for characterizing this compound include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass Spectrometry for molecular weight determination and purity assessment

-

Infrared Spectroscopy for identifying functional groups

-

Optical rotation measurements to confirm the D-configuration

Quality Assurance Parameters

Critical quality parameters researchers should verify include:

-

Enantiomeric purity (>98% ee is typically desirable)

-

Chemical purity (>95% minimum for most applications)

-

Absence of toxic residual solvents

-

Proper documentation including certificates of analysis

Future Research Directions

The unique structural features of Boc-D-Homoarginine hydrochloride position it for several promising research avenues in the future.

Emerging Applications

Recent trends suggest potential applications in biotechnology for the production of recombinant proteins, where D-amino acid incorporation might confer novel properties to the expressed proteins . Additionally, the compound could find applications in studies investigating nitric oxide synthase activity, which is vital for understanding cardiovascular health and related diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume